4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c23-18(21-19-20-16-6-2-3-7-17(16)26-19)14-8-10-15(11-9-14)27(24,25)22-12-4-1-5-13-22/h8-11H,1-7,12-13H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTGGWLQFDJRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the tetrahydrobenzo[d]thiazole core: This is achieved through a cyclization reaction involving appropriate precursors.
Attachment of the piperidin-1-ylsulfonyl group: This step involves sulfonylation, where a piperidine derivative is reacted with a sulfonyl chloride.
Coupling with benzamide: The final step involves coupling the intermediate with a benzamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzamide or piperidine moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution but can include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperidine sulfonamides exhibit significant anticancer properties. For instance, compounds related to 4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide have been tested for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors of CDK2 have shown promise in preclinical studies for treating various cancers, including breast and prostate cancer .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies suggest that piperidine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways . This opens avenues for developing new antibiotics in the face of rising antibiotic resistance.
Drug Development
The compound's unique structure makes it a candidate for further drug development. Structure-activity relationship (SAR) studies are essential to optimize its efficacy and reduce potential side effects. Researchers are focusing on modifying the piperidine and benzo[d]thiazole components to enhance bioavailability and selectivity towards target cells .
Target Identification
In biological research, the compound is used to identify potential therapeutic targets within cancer cells. By understanding how it interacts with specific proteins involved in tumorigenesis, researchers can develop more targeted therapies that minimize damage to healthy cells .
In Vivo Studies
Animal models are employed to evaluate the pharmacokinetics and pharmacodynamics of this compound. These studies help ascertain the optimal dosing regimens and potential toxicity profiles before advancing to human clinical trials .
Case Studies
Mechanism of Action
The mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide involves the inhibition of CK2 and GSK3β. These kinases are responsible for the phosphorylation of various proteins, including tumor suppressor proteins like PTEN. By inhibiting these kinases, the compound prevents the deactivation of PTEN, thereby exerting its effects on cell growth and survival pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of 4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can be contextualized against related derivatives, as outlined below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
Sulfonamide Variations: The piperidin-1-ylsulfonyl group in the target compound may confer better metabolic stability compared to dipropylsulfamoyl (as in ) due to piperidine’s cyclic structure, which reduces oxidative degradation .
Thiazole Modifications :
- The 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl core is shared across anticancer derivatives (e.g., compounds 6c, 11d ), suggesting its critical role in binding kinase catalytic domains.
- Pyridinyl-substituted analogs (e.g., 4d, 4g ) exhibit higher tumor cell line cytotoxicity, likely due to π-π stacking interactions with kinase active sites.
Biological Activity: The target compound’s piperidin-1-ylsulfonyl group aligns with the sulfonamide-containing derivatives in Mohareb et al. (2019), which showed nanomolar inhibition of c-Met kinase . Compounds like 4g and example 31 demonstrate that basic nitrogen atoms (e.g., piperazine, propylamino) improve selectivity for tyrosine kinases and anti-inflammatory targets, respectively.
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in , where 2-bromodimedone reacts with cyanothioacetamide to form the thiazole scaffold, followed by sulfonylation .
Biological Activity
The compound 4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound consists of a piperidine ring linked to a sulfonyl group, which is further connected to a benzamide moiety and a tetrahydrobenzo[d]thiazole. This unique arrangement suggests potential interactions with various biological targets.
Structural Formula
Antitumor Activity
Recent studies indicate that derivatives of similar structural frameworks exhibit significant antitumor properties. For instance, compounds with similar piperidine and thiazole structures have shown inhibitory effects on various cancer cell lines, particularly through mechanisms involving the inhibition of key signaling pathways such as the BRAF(V600E) mutation and EGFR pathways .
Anti-inflammatory Properties
The compound's anti-inflammatory activity has been assessed through its ability to modulate cytokine release. In vitro studies demonstrated that it can significantly inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β in human macrophages stimulated with lipopolysaccharide (LPS) . This suggests that this compound may serve as a potential therapeutic agent in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects appears to involve modulation of the NF-κB signaling pathway. Studies have shown that compounds with similar scaffolds can enhance NF-κB activation in THP-1 cells, indicating a potential role as an immunomodulator .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has identified specific modifications on the thiazole and piperidine moieties that can enhance potency. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at 2-position of thiazole | Increased anti-inflammatory activity |
| Alteration of piperidine ring | Enhanced binding affinity to target proteins |
These findings underscore the importance of structural modifications in developing more effective analogs.
Study 1: Immunomodulatory Effects
In a study examining immunomodulatory effects, the compound was tested in murine models where it acted as a co-adjuvant with TLR-4 agonists. Results showed that it significantly enhanced antigen-specific antibody responses compared to controls .
Study 2: Antitumor Efficacy
Another investigation focused on its antitumor efficacy against specific cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Q & A
Basic: What are the key structural and spectroscopic identifiers for this compound?
The compound features a benzamide core substituted with a piperidine sulfonyl group and a tetrahydrobenzo[d]thiazol-2-yl moiety. Key identifiers include:
- Molecular Formula : Likely C₁₉H₂₃N₃O₃S₂ (inferred from structurally similar compounds in and ).
- Key Functional Groups : Sulfonamide (piperidin-1-ylsulfonyl), benzamide, and tetrahydrobenzothiazole.
- Analytical Methods :
- 1H/13C NMR : To confirm proton environments and carbon backbone (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide protons at δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~421 for [M+H]+) and fragmentation patterns .
- HPLC : Purity assessment (>95% purity is typical for bioactive studies) .
Basic: What are the common synthetic routes for this compound?
Synthesis typically involves:
Sulfonylation : Reacting 4-chlorosulfonylbenzoyl chloride with piperidine to form the piperidin-1-ylsulfonylbenzoyl intermediate .
Amide Coupling : Using EDCI/HOBt or DCC to couple the intermediate with 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) .
Basic: How is purity and stability assessed during synthesis?
- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns .
- Stability : Accelerated stability studies (40°C/75% RH for 14 days) to detect degradation products via LC-MS .
Advanced: How can low yields in the amide coupling step be mitigated?
Low yields (e.g., <40%) may arise from steric hindrance or poor nucleophilicity of the thiazol-2-amine. Strategies include:
- Catalyst Optimization : Use of DMAP or pyridine to activate the acyl intermediate .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility .
- Temperature Control : Reactions at 0–5°C reduce side reactions .
Advanced: What structure-activity relationships (SAR) guide its bioactivity?
- Piperidine Sulfonyl Group : Enhances binding to hydrophobic pockets in target enzymes (e.g., kinases) .
- Tetrahydrobenzothiazole : Critical for π-π stacking with aromatic residues in binding sites .
- Modifications : Introducing electron-withdrawing groups (e.g., CF₃) on the benzamide improves metabolic stability .
Advanced: How to address solubility limitations in in vitro assays?
- Co-solvents : DMSO (≤1% v/v) or cyclodextrin-based formulations .
- Salt Formation : Hydrochloride or mesylate salts improve aqueous solubility .
- Pro-drug Strategies : Esterification of the sulfonamide group for enhanced permeability .
Advanced: What mechanistic insights exist for its potential enzyme inhibition?
Hypothesized mechanisms (based on structural analogs):
- Kinase Inhibition : The sulfonamide group chelates Mg²⁺ in ATP-binding pockets, while the benzothiazole moiety occupies hydrophobic regions .
- Validation Methods : Kinetic assays (e.g., ADP-Glo™) and molecular docking (AutoDock Vina) .
Advanced: How to resolve purification challenges from polar byproducts?
- Ion-Pair Chromatography : Use heptafluorobutyric acid (HFBA) as an ion-pairing agent for polar impurities .
- Preparative TLC : For small-scale purification with silica gel GF₂₅₄ plates .
Advanced: How to identify biological targets using omics approaches?
- Chemoproteomics : Immobilize the compound on sepharose beads for pull-down assays .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Advanced: How to reconcile contradictory bioactivity data across studies?
Contradictions (e.g., IC₅₀ variability) may arise from:
- Assay Conditions : Differences in ATP concentrations (kinase assays) or cell lines .
- Solution : Standardize protocols (e.g., NIH/NCATS guidelines) and validate with orthogonal assays (SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
